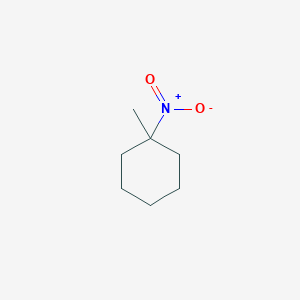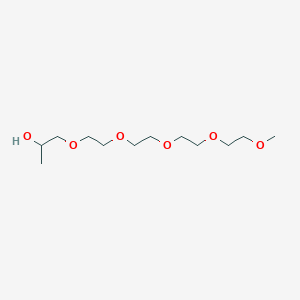
Heptyl 4-(dimethylamino)benzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl 4-(dimethylamino)benzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It features a heptyl group attached to the benzene ring, along with a dimethylamino group and a sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 4-(dimethylamino)benzene-1-sulfonate typically involves the sulfonation of 4-(dimethylamino)benzene with a sulfonating agent, followed by the introduction of the heptyl group. One common method involves the reaction of 4-(dimethylamino)benzenesulfonyl chloride with heptyl alcohol under basic conditions to form the desired sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Heptyl 4-(dimethylamino)benzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols or other substituted benzene derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, halogenation, and sulfonation, with the dimethylamino group acting as an activating group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Nucleophilic Substitution: Phenols and other substituted benzene derivatives.
Electrophilic Aromatic Substitution: Nitro, bromo, and sulfonated benzene derivatives.
Applications De Recherche Scientifique
Heptyl 4-(dimethylamino)benzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group, which can enhance fluorescence properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Heptyl 4-(dimethylamino)benzene-1-sulfonate involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, with the dimethylamino group enhancing the reactivity of the ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: A similar compound with a dimethylamino group and a sulfonate group, used as a pH indicator.
4-(Dimethylamino)benzenesulfonyl Chloride: A precursor in the synthesis of Heptyl 4-(dimethylamino)benzene-1-sulfonate.
Propriétés
Numéro CAS |
61165-53-5 |
|---|---|
Formule moléculaire |
C15H25NO3S |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
heptyl 4-(dimethylamino)benzenesulfonate |
InChI |
InChI=1S/C15H25NO3S/c1-4-5-6-7-8-13-19-20(17,18)15-11-9-14(10-12-15)16(2)3/h9-12H,4-8,13H2,1-3H3 |
Clé InChI |
FOZRBKQNKUSPIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOS(=O)(=O)C1=CC=C(C=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)
![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)
![3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan](/img/structure/B14602160.png)



